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molecular formula C7H9BO2 B107895 2-Methylphenylboronic acid CAS No. 16419-60-6

2-Methylphenylboronic acid

Cat. No. B107895
M. Wt: 135.96 g/mol
InChI Key: NSJVYHOPHZMZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866611

Procedure details

A solution of 2-bromotoluene (1.0 g) in dry tetrahydrofuran (50 ml) was cooled to -70° C. under an atmosphere of argon. A solution of tert-butyl lithium in pentane (1.7M, 7.6 ml) was added dropwise to the mixture whilst maintaining the temperature below -60° C. The reaction mixture was stirred at -70° C. for 0.5 hours. Trimethyl borate (0.73 ml) was added and the mixture allowed to warm to ambient temperature. The mixture was poured onto a mixture of aqueous 2M hydrochloric acid and ice, and the mixture extracted with ethyl acetate. The ethyl acetate extract was washed with brine, dried (MgSO4) and evaporated to give 2-methylphenylboronic acid as a white solid (0.48 g) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
solvent
Reaction Step Two
Quantity
0.73 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].C([Li])(C)(C)C.[B:14](OC)([O:17]C)[O:15]C.Cl>O1CCCC1.CCCCC>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:14]([OH:17])[OH:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
7.6 mL
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
0.73 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -70° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below -60° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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